ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a unique combination of adamantane, triazole, and benzyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the triazole intermediate.
Attachment of the Benzyl Group: The benzyl group is attached through a Friedel-Crafts alkylation reaction, using benzyl chloride and a suitable catalyst.
Formation of the Sulfanyl Acetate Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl chloride, sodium hydroxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Biological Studies: It is used in studies to understand the interaction of triazole derivatives with biological targets, such as enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The adamantane group enhances the compound’s stability and bioavailability, while the benzyl group contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be compared with other similar compounds, such as:
Imidazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities.
Benzyl Triazoles: These compounds share the triazole and benzyl groups but lack the adamantane moiety, resulting in different biological properties.
Adamantane Derivatives: These compounds contain the adamantane group but differ in the other functional groups attached, leading to variations in their chemical reactivity and applications.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S/c1-2-32-22(30)16-33-24-28-27-21(29(24)15-17-6-4-3-5-7-17)14-26-23(31)25-11-18-8-19(12-25)10-20(9-18)13-25/h3-7,18-20H,2,8-16H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZKRZDBOPSMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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